molecular formula C13H21NO3S B166063 N-Propionyl-(2R)-bornane-10,2-sultam CAS No. 125664-95-1

N-Propionyl-(2R)-bornane-10,2-sultam

Cat. No.: B166063
CAS No.: 125664-95-1
M. Wt: 271.38 g/mol
InChI Key: JEMOGQYNLSWGPL-GIPNMCIBSA-N
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Description

N-Propionyl-(2R)-bornane-10,2-sultam is a chiral sulfonamide derivative known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features a bornane skeleton, which is a bicyclic structure, and a sulfonamide group, making it an interesting subject for research in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propionyl-(2R)-bornane-10,2-sultam typically involves the reaction of (2R)-bornane-10,2-sultam with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{(2R)-Bornane-10,2-sultam} + \text{Propionyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Propionyl-(2R)-bornane-10,2-sultam undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.

    Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

N-Propionyl-(2R)-bornane-10,2-sultam has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Propionyl-(2R)-bornane-10,2-sultam involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This inhibition can occur through competitive binding at the active site or allosteric modulation of enzyme function.

Comparison with Similar Compounds

    N-Propionyl-(2S)-bornane-10,2-sultam: The enantiomer of the compound with similar properties but different stereochemistry.

    N-Butyryl-(2R)-bornane-10,2-sultam: A homologous compound with a butyryl group instead of a propionyl group.

    N-Acetyl-(2R)-bornane-10,2-sultam: A related compound with an acetyl group.

Uniqueness: N-Propionyl-(2R)-bornane-10,2-sultam is unique due to its specific chiral configuration and the presence of the propionyl group, which can influence its reactivity and interactions with biological targets. Its distinct structural features make it a valuable tool in asymmetric synthesis and a potential candidate for drug development.

Properties

IUPAC Name

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOGQYNLSWGPL-GIPNMCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451412
Record name (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125664-95-1
Record name (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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